molecular formula C9H13NO2 B3421269 1-(4-aminophenoxy)propan-2-ol CAS No. 212835-42-2

1-(4-aminophenoxy)propan-2-ol

Cat. No.: B3421269
CAS No.: 212835-42-2
M. Wt: 167.20 g/mol
InChI Key: HVNOWXUNCGUHEP-UHFFFAOYSA-N
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Description

1-(4-aminophenoxy)propan-2-ol is an organic compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol It is characterized by the presence of an aminophenoxy group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-aminophenoxy)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-aminophenol with epichlorohydrin under basic conditions to form the desired product . The reaction typically proceeds as follows:

    Step 1: Dissolve 4-aminophenol in a suitable solvent such as ethanol.

    Step 2: Add epichlorohydrin dropwise while maintaining the reaction mixture at a controlled temperature (e.g., 0-5°C).

    Step 3: Stir the reaction mixture for several hours at room temperature.

    Step 4: Isolate the product by filtration and purify it using recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(4-aminophenoxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed:

    Oxidation: Formation of 1-(4-aminophenoxy)propan-2-one.

    Reduction: Formation of 1-(4-aminophenoxy)propan-2-amine.

    Substitution: Formation of 1-(4-aminophenoxy)propan-2-chloride or 1-(4-aminophenoxy)propan-2-ester.

Mechanism of Action

The mechanism of action of 1-(4-aminophenoxy)propan-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminophenoxy group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and signaling pathways .

Comparison with Similar Compounds

1-(4-aminophenoxy)propan-2-ol can be compared with other similar compounds, such as:

    1-(4-hydroxyphenoxy)propan-2-ol: Lacks the amino group, resulting in different chemical reactivity and biological activity.

    1-(4-nitrophenoxy)propan-2-ol: Contains a nitro group instead of an amino group, leading to distinct electronic properties and reactivity.

    1-(4-methoxyphenoxy)propan-2-ol: Features a methoxy group, which affects its solubility and chemical behavior.

The uniqueness of this compound lies in its specific functional groups, which confer unique chemical and biological properties .

Properties

IUPAC Name

1-(4-aminophenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5,7,11H,6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNOWXUNCGUHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212835-42-2
Record name 1-(4-aminophenoxy)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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